molecular formula C12H12BrFO4 B8213365 Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate

Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate

Cat. No.: B8213365
M. Wt: 319.12 g/mol
InChI Key: USSKSUOAXXFYKB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of bromine, fluorine, and a tetrahydrofuran-3-yl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-bromo-5-fluorobenzoate and tetrahydrofuran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with molecular targets in biological systems. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to enzymes or receptors. The tetrahydrofuran-3-yl group may enhance its solubility and bioavailability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the bromine and tetrahydrofuran-3-yl groups.

    Methyl 2-bromo-5-fluorobenzoate: Similar but does not contain the tetrahydrofuran-3-yl group.

    Methyl 2-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate: Similar but lacks the fluorine atom.

Uniqueness

Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to the combination of bromine, fluorine, and tetrahydrofuran-3-yl groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-(oxolan-3-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO4/c1-16-12(15)8-4-10(14)11(5-9(8)13)18-7-2-3-17-6-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSKSUOAXXFYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)OC2CCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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